molecular formula C14H10N2O B11995112 1H-Benzimidazole, 1-benzoyl- CAS No. 62573-86-8

1H-Benzimidazole, 1-benzoyl-

Cat. No.: B11995112
CAS No.: 62573-86-8
M. Wt: 222.24 g/mol
InChI Key: IYVBKVVOHXVKRD-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry Research

Benzimidazoles represent a privileged scaffold in heterocyclic chemistry due to their presence in a wide array of biologically active compounds. bibliomed.orgnih.gov The benzimidazole nucleus is a key component in various pharmaceuticals. nih.gov Research in this area is extensive, with a continuous drive to synthesize new derivatives with enhanced or novel properties. The fusion of a benzene (B151609) and imidazole (B134444) ring allows for diverse substitutions at various positions, leading to a vast library of compounds with a wide range of applications. nih.gov

Significance of N-Benzoylation in 1H-Benzimidazole Systems

The introduction of a benzoyl group at the N-1 position of the benzimidazole ring, a process known as N-benzoylation, significantly modifies the parent molecule's properties. This acylation reaction is a common strategy in organic synthesis to create more complex molecular architectures. jocpr.com The N-benzoyl group can influence the compound's electronic distribution, steric hindrance, and potential for intermolecular interactions. This modification can be a crucial step in the synthesis of more elaborate benzimidazole-based structures. For instance, derivatives of 1-benzoyl-1H-benzimidazole have been used as intermediates in the synthesis of more complex heterocyclic systems with potential biological activities. ijnrd.org

A general method for the N-benzoylation of benzimidazoles involves reacting the benzimidazole with benzoyl chloride in the presence of a base. jocpr.comjapsonline.com For example, dissolving a 2-substituted-benzimidazole in a sodium hydrogen carbonate solution and then adding benzoyl chloride can yield the corresponding N-benzoyl derivative. researchgate.net

Overview of Research Directions and Academic Significance of 1H-Benzimidazole, 1-benzoyl-

Research involving 1H-Benzimidazole, 1-benzoyl- and its derivatives often falls into several key areas. One significant direction is its use as a building block in the synthesis of more complex molecules. The reactivity of the benzoyl group and the benzimidazole ring allows for further chemical transformations.

Studies have explored the synthesis of various derivatives of 1H-Benzimidazole, 1-benzoyl- and their subsequent evaluation for a range of applications. For example, derivatives of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides have been synthesized and investigated for their antimicrobial and anticancer activities. nih.govresearchgate.net These studies highlight the academic significance of 1H-Benzimidazole, 1-benzoyl- as a scaffold for developing new chemical entities with potential therapeutic value.

The characterization of these compounds relies heavily on modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and purity of newly synthesized derivatives. bibliomed.orgjocpr.com

Detailed research findings often include comprehensive spectroscopic data to elucidate the molecular structure. While specific, complete datasets for 1H-Benzimidazole, 1-benzoyl- are not always published in isolation, data for closely related derivatives provide valuable insights.

Interactive Data Table: Representative Spectroscopic Data for Benzimidazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm⁻¹)
2-phenyl-1H-benzimidazole12.91 (s, 1H), 7.89 (d, 2H), 7.47-7.32 (m, 5H), 7.26-7.12 (m, 2H)151.7, 135.4, 130.6, 130.4, 129.4, 126.8, 122.1, 119.6, 111.63060, 2925, 1457, 1444, 1276
2-(4-chlorophenyl)-1H-benzimidazole9.97 (brs, 1H), 8.08 (d, 2H), 7.48-7.31 (m, 4H), 7.16-6.94 (m, 2H)Not detailed3413, 2921, 1604, 1498
2-(2-hydroxyphenyl)-1H-benzimidazole11.30 (brs, 1H), 7.86 (d, 2H), 7.57-7.25 (m, 6H), 4.96 (brs, 1H, OH)150.3, 148.6, 137.4, 135.8, 132.9, 131.6, 129.5, 128.2, 127.5, 123.2, 122.2, 121.4, 117.83400, 3368, 1453, 1400

Note: The data in this table is for illustrative purposes and is based on published data for related benzimidazole compounds. ias.ac.in

The mass spectrum of the parent 1H-Benzimidazole shows a prominent molecular ion peak, which is characteristic of aromatic compounds. massbank.eu The fragmentation pattern can provide valuable information about the stability of the ring system. journalijdr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62573-86-8

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

benzimidazol-1-yl(phenyl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)16-10-15-12-8-4-5-9-13(12)16/h1-10H

InChI Key

IYVBKVVOHXVKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1h Benzimidazole, 1 Benzoyl and Its Analogues

Classical Condensation Reactions for Benzimidazole (B57391) Core Formation

The foundational step in synthesizing the target compound and its analogues is the construction of the benzimidazole scaffold. Classical condensation reactions remain a cornerstone of this process, with two primary methods being widely employed.

Phillips-Ladenburg Reaction and its Contemporary Adaptations

The Phillips-Ladenburg reaction is a traditional and widely utilized method for synthesizing benzimidazoles. It involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid. While effective, this method often requires high temperatures, sometimes between 250°C and 300°C, particularly when aromatic carboxylic acids are used, which can lead to lower yields.

Contemporary adaptations of the Phillips-Ladenburg reaction have focused on improving reaction conditions and yields. These modern approaches often employ alternative catalysts and energy sources to facilitate the condensation under milder conditions. For instance, the use of ammonium chloride (NH₄Cl) as a catalyst in ethanol at temperatures between 80°C and 90°C has been shown to produce various benzimidazole derivatives in good yields (72%–90%). rsc.org Another approach involves the use of p-toluenesulfonic acid (p-TSOH) as a catalyst in toluene, with the reaction mixture being refluxed for 2-3 hours. asianpubs.org

Microwave irradiation has also emerged as a powerful tool in adapting the Phillips-Ladenburg reaction, offering a more energy-efficient and rapid alternative to conventional heating. nih.gov This technique often leads to shorter reaction times and improved yields, aligning with the principles of green chemistry.

Catalyst/ConditionTemperatureReaction TimeYieldReference
Dilute Mineral Acid>180°C (for aromatic acids)-- rsc.org
NH₄Cl in EtOH80-90°C-72-90% rsc.org
p-TSOH in TolueneReflux2-3 hoursHigh asianpubs.org
Microwave Irradiation-ShorterImproved nih.gov

Condensation of o-Phenylenediamines with Carboxylic Acid Derivatives

An alternative to using carboxylic acids directly is the condensation of o-phenylenediamines with various carboxylic acid derivatives. This approach can sometimes offer advantages in terms of reactivity and reaction conditions. One common class of carboxylic acid derivatives used are orthoesters, which can react with o-phenylenediamines to form the benzimidazole ring system. researchgate.net

Modern methodologies have also been applied to this condensation reaction to enhance its efficiency and environmental friendliness. For example, the use of a nano-electrospray (nESI) ion source to generate electrostatically charged microdroplets has been shown to facilitate the condensation of 1,2-aromatic diamines with carboxylic acids, resulting in high yields for several products. researchgate.net This technique represents a significant advancement in performing these reactions under milder and more controlled conditions.

N-Benzoylation Strategies for 1H-Benzimidazole Scaffolds

Once the 1H-benzimidazole core is synthesized, the next step is the introduction of the benzoyl group at the N-1 position. This is typically achieved through N-acylation reactions.

Direct Acylation Methods Using Benzoyl Halides

The most straightforward method for N-benzoylation is the direct acylation of the 1H-benzimidazole scaffold using a benzoyl halide, most commonly benzoyl chloride. unacademy.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. unacademy.com The reaction involves the nucleophilic attack of the nitrogen atom of the benzimidazole ring on the electrophilic carbonyl carbon of the benzoyl chloride.

Catalytic Approaches for Enhanced N-Benzoylation Efficiency

To improve the efficiency and selectivity of N-benzoylation, various catalytic systems have been developed. Copper-catalyzed N-arylation and N-acylation reactions have shown significant promise. For instance, copper(I) iodide (CuI) in combination with specific ligands can effectively catalyze the coupling of benzimidazoles with aryl halides or acid chlorides. researchgate.netresearchgate.net These catalytic systems can often operate under milder conditions than traditional methods and can tolerate a wider range of functional groups.

Iridium-catalyzed N-allylation reactions have also been developed, which, while not directly benzoylation, demonstrate the potential of transition metal catalysis for functionalizing the nitrogen atoms of benzimidazoles with high regio- and enantioselectivity. nih.gov Such catalytic strategies could potentially be adapted for N-benzoylation.

Catalyst SystemReactant TypeKey FeaturesReference
Copper(I) with ligandsAryl halides/Acid chloridesMilder conditions, good functional group tolerance researchgate.netresearchgate.net
Iridium complexesAllylic carbonatesHigh regio- and enantioselectivity nih.gov

Environmentally Conscious and Green Chemistry Protocols for Synthesis

In line with the growing emphasis on sustainable chemistry, several environmentally conscious protocols for the synthesis of benzimidazole derivatives, including N-benzoylated products, have been developed. These methods focus on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

One approach involves the use of "green" solvents such as glycerol, polyethylene glycol (PEG-600), and deep eutectic solvents (DES). asianpubs.orgnih.gov For example, N-alkylation of 2-styrylbenzimidazoles has been successfully carried out in PEG-600 by heating at 100°C or using microwave irradiation, avoiding the need for traditional volatile organic solvents. asianpubs.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst, offering a highly efficient and environmentally friendly reaction medium. nih.gov

Solvent-free and catalyst-free conditions, often facilitated by microwave irradiation, represent another significant advancement in the green synthesis of benzimidazoles. nih.govchemistryviews.org These methods not only reduce environmental impact but also often lead to shorter reaction times and simpler work-up procedures. The use of recyclable catalysts, such as erbium(III) trifluoromethanesulfonate (Er(OTf)₃), further enhances the sustainability of these synthetic routes. mdpi.com

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Green Solvents (Glycerol, PEG-600, DES)Reduced use of volatile organic compoundsN-alkylation of 2-styrylbenzimidazoles in PEG-600 asianpubs.orgnih.gov
Microwave IrradiationEnergy efficient, rapid reactionsCatalyst-free synthesis of benzimidazole derivatives nih.govchemistryviews.org
Recyclable CatalystsReduced wasteEr(OTf)₃-catalyzed synthesis of 1,2-disubstituted benzimidazoles mdpi.com

Reaction Mechanisms and Chemical Transformations of 1h Benzimidazole, 1 Benzoyl

Mechanistic Elucidation of N-Benzoylation Pathways

The formation of 1H-Benzimidazole, 1-benzoyl- is primarily achieved through the N-benzoylation of benzimidazole (B57391). This reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the benzimidazole ring with a benzoyl group. A common method for this transformation is the reaction of benzimidazole with benzoyl chloride. japsonline.com

The reaction is typically carried out in the presence of a base, such as sodium hydrogen carbonate. The mechanism proceeds as follows:

Deprotonation: The base removes the acidic proton from the N-H group of the benzimidazole ring, generating a benzimidazolide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The benzimidazolide anion then attacks the electrophilic carbonyl carbon of benzoyl chloride.

Chloride Elimination: This is followed by the elimination of a chloride ion, resulting in the formation of 1H-Benzimidazole, 1-benzoyl-. Carbon dioxide is evolved during the reaction when sodium hydrogen carbonate is used as the base. japsonline.com

The reaction is often shaken vigorously to ensure proper mixing of the reactants. japsonline.com Once the characteristic odor of benzoyl chloride disappears, the reaction is typically considered complete. Acidification with a dilute acid like hydrochloric acid is then performed. japsonline.com

An alternative approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, which is a fundamental method for synthesizing the benzimidazole core itself. nih.gov

Reactivity Profiles of the 1H-Benzimidazole, 1-benzoyl- Moiety

The presence of the electron-withdrawing benzoyl group significantly influences the reactivity of the benzimidazole ring system. It deactivates the ring towards electrophilic attack and can activate it towards nucleophilic substitution.

The benzimidazole ring is generally susceptible to electrophilic substitution at the 4, 5, 6, and 7 positions, which are considered π-excessive. chemicalbook.com However, the attachment of the electron-withdrawing benzoyl group at the N-1 position reduces the electron density of the entire ring system, making electrophilic substitution more difficult.

Conversely, the electron-deficient nature of the benzimidazole ring in 1H-Benzimidazole, 1-benzoyl- makes it more susceptible to nucleophilic attack. The position most prone to nucleophilic substitution in the parent benzimidazole is the C2 position. chemicalbook.com The benzoyl group can further enhance the electrophilicity of this position.

Reaction TypeReagent/ConditionsPosition of SubstitutionProduct Type
Nucleophilic SubstitutionVarious NucleophilesC2-position2-substituted-1-benzoyl-benzimidazoles
Electrophilic SubstitutionElectrophiles (e.g., nitrating agents)Benzene (B151609) ring of benzoyl group or less deactivated positions on the benzimidazole ringSubstituted 1-benzoyl-benzimidazoles

This table provides a generalized overview of the expected reactivity patterns.

Under certain conditions, 1H-Benzimidazole, 1-benzoyl- and related structures can undergo intramolecular rearrangements and cyclization reactions. For instance, thermal rearrangements have been observed in similar benzimidazole systems. One study noted a thermal rearrangement of a related compound in DMF, leading to a 1-(1-phenylvinyl)-benzimidazole-2-thione. imist.ma While this is not a direct reaction of 1H-Benzimidazole, 1-benzoyl-, it highlights the potential for rearrangements within the benzimidazole scaffold.

Furthermore, intramolecular cyclization can occur. For example, the intramolecular nucleophilic attack of an amino group can lead to the formation of tricyclic intermediates, which can then undergo ring-opening to form new benzimidazole derivatives. imist.ma

Reaction TypeConditionsKey IntermediateProduct Type
Thermal RearrangementHeating in a solvent like DMFSigmatropic rearrangement transition stateIsomeric benzimidazole derivatives
Intramolecular CyclizationPresence of a nucleophilic group on a side chainTricyclic intermediateFused benzimidazole ring systems

This table illustrates potential intramolecular transformations based on related benzimidazole chemistry.

Role of Catalysis in Directing Reaction Pathways and Selectivity

Catalysis plays a crucial role in the synthesis and transformation of benzimidazole derivatives, often enhancing reaction rates, improving yields, and directing selectivity. Both acid and metal catalysts are employed.

For instance, in the synthesis of 1,2-disubstituted benzimidazoles, a Lewis acid catalyst like Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) can be highly effective. beilstein-journals.org The catalyst activates the carbonyl carbon of an aldehyde, making it more susceptible to nucleophilic attack by o-phenylenediamine. This catalytic action promotes the formation of a bisimine intermediate, which then undergoes an intramolecular nucleophilic attack and a subsequent 1,3-hydride shift to yield the 1,2-disubstituted benzimidazole. beilstein-journals.org In the absence of such a catalyst, a mixture of products is often obtained. beilstein-journals.org

Phosphoric acid has also been utilized as a homogeneous catalyst for the synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives from o-phenylenediamine and aromatic aldehydes. This method is considered environmentally benign and proceeds under mild conditions with excellent yields. rsc.org

Copper-catalyzed reactions are also prominent in benzimidazole synthesis. For example, a copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes can produce 1,2-substituted benzimidazoles. nih.gov Copper(I) iodide (CuI) is a common catalyst for such transformations. nih.gov

CatalystReactantsReaction TypeRole of Catalyst
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)o-phenylenediamine, benzaldehydeCondensation/CyclizationLewis acid, activates carbonyl group
Phosphoric Acido-phenylenediamine, aromatic aldehydesCondensation/CyclizationHomogeneous acid catalyst
Copper(I) Iodide (CuI)N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynesThree-component couplingFacilitates C-N bond formation

This interactive data table summarizes the role of different catalysts in benzimidazole synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Benzimidazole, 1 Benzoyl

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of 1H-Benzimidazole, 1-benzoyl- by identifying the characteristic frequencies of its functional groups.

The FT-IR and Raman spectra of 1H-Benzimidazole, 1-benzoyl- are distinguished by vibrations originating from its two primary structural components: the benzimidazole (B57391) ring and the N-linked benzoyl group.

The benzimidazole group exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations within the fused ring system typically appear in the 1620–1450 cm⁻¹ region. Specifically, the C=N stretching of the imidazole (B134444) portion in N-substituted benzimidazoles is often observed between 1571 cm⁻¹ and 1621 cm⁻¹ nih.govnih.gov. For instance, the C-N stretching vibration on the imidazole ring of 1-benzylimidazole has been identified at 1604 cm⁻¹ researchgate.netresearchgate.net. The in-plane and out-of-plane bending vibrations for the C-H bonds of the benzo portion of the ring are also prominent, with the out-of-plane modes being particularly strong in the 900–700 cm⁻¹ range, which is characteristic of aromatic substitution patterns.

The benzoyl group introduces its own set of distinct vibrational markers. Aromatic C-H stretching is typically found in the 3100–3050 cm⁻¹ region, while aromatic ring vibrations (C=C stretching) occur near 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ nih.gov. The most notable feature of the benzoyl group is the intense carbonyl (C=O) stretching vibration, which is discussed in detail in the following section.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Benzimidazole RingAromatic C-H Stretch3100 - 3000Medium
C=N Stretch1620 - 1570Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
Benzoyl GroupAromatic C-H Stretch3100 - 3050Medium
C=O Stretch1720 - 1710Very Strong
C=C Stretch (Aromatic)1600, 1500, 1450Medium

The precise frequencies of the carbonyl (C=O) and imidazole (C=N) stretching modes are particularly sensitive to the electronic environment and provide critical structural information.

The carbonyl (C=O) stretching frequency in 1H-Benzimidazole, 1-benzoyl- is expected to be significantly different from that of simple amides. In typical planar amides, resonance between the nitrogen lone pair and the carbonyl group lowers the C=O stretching frequency to the 1690–1630 cm⁻¹ range ijper.orgspectrabase.com. However, in N-acyl imidazoles, this resonance is often disrupted. Studies on highly twisted N-acyl imidazoles have shown C=O stretching frequencies at higher wavenumbers, such as 1713–1714 cm⁻¹, which is closer to the range for aliphatic ketones ijper.org. This upward shift indicates a more localized, ketone-like carbonyl group with reduced amide character, suggesting a higher degree of electrophilicity at the carbonyl carbon.

The imidazole (C=N) stretching frequency is a key indicator of the electronic structure of the benzimidazole ring. In N-substituted benzimidazoles, this band is a reliable marker for the imidazole moiety nih.gov. The position of this band, typically in the 1620-1570 cm⁻¹ range, can be influenced by the nature of the substituent on the nitrogen atom. The electron-withdrawing nature of the benzoyl group is expected to influence the electron density within the imidazole ring, affecting the force constant of the C=N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule.

Prototropic tautomerism is a well-documented characteristic of the parent 1H-benzimidazole, where a proton can migrate between the N1 and N3 positions of the imidazole ring nih.gov. This dynamic equilibrium simplifies the NMR spectrum at room temperature, making the C4/C7 and C5/C6 pairs of carbon atoms chemically equivalent.

In the case of 1H-Benzimidazole, 1-benzoyl-, the covalent attachment of the benzoyl group to the N1 position precludes this N1-H/N3-H prototropic tautomerism. The substitution effectively "locks" the structure, preventing the migration of a proton between the nitrogen atoms. Consequently, the symmetry of the benzimidazole ring is broken, and the C4, C5, C6, and C7 atoms are expected to be chemically and magnetically non-equivalent, giving rise to distinct signals in the 13C NMR spectrum. While classic tautomerism is absent, studies on other N-acyl imidazoles have investigated conformational features, such as the rotational barrier around the N–C(O) bond, which influences the planarity and reactivity of the amide linkage ijper.org.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of 1H-Benzimidazole, 1-benzoyl- is determined by the electronic structure arising from the combination of the benzimidazole and benzoyl chromophores.

The parent 1H-benzimidazole molecule typically exhibits absorption bands corresponding to π→π* transitions, with a characteristic absorption maximum around 278 nm researchgate.netnist.gov. The introduction of a substituent onto the nitrogen atom can modify this absorption profile. For instance, N-Butyl-1H-benzimidazole shows peaks at approximately 248 nm and 295 nm, indicating a shift in the electronic transitions researchgate.netsemanticscholar.org.

The addition of the benzoyl group at the N1 position extends the conjugated π-electron system of the molecule. This extension involves the π systems of the benzene (B151609) ring, the carbonyl group, and the benzimidazole ring. As a result, a bathochromic (red) shift of the absorption maxima to longer wavelengths is anticipated compared to the parent benzimidazole. This shift is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the more extended conjugated system.

Analysis of Electronic Transitions and Chromophore Conjugation Effects

The electronic absorption spectrum of 1-benzoyl-1H-benzimidazole is characterized by transitions occurring within its constituent chromophores: the benzimidazole ring and the benzoyl group. The conjugation between these two systems significantly influences the position and intensity of the absorption bands. The UV-visible spectra of benzimidazole and its derivatives typically exhibit four main absorption bands, which are subject to shifts based on substitution. The introduction of a benzoyl group at the 1-position extends the conjugated π-system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole. This shift is indicative of a reduction in the energy gap for π* ← π transitions.

The electronic structure of the molecule is influenced by the delocalization of π-electrons across the benzimidazole and benzoyl moieties. This extended conjugation is a key factor in determining the molecule's photophysical properties. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the nature of these electronic transitions and the molecular orbitals involved. For benzimidazole derivatives, it has been shown that substituents can alter the charge distribution and consequently the electronic structure of the molecule.

Spectroscopic Response to Solvent Environments and Substituent Effects

The electronic spectrum of 1-benzoyl-1H-benzimidazole is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. A study of the solvatochromic behavior of related benzimidazole derivatives has been investigated using linear solvation–energy relationship equations to analyze the effects of different solvents.

Substituent effects on the electronic spectra of benzimidazole derivatives are well-documented. sci-hub.box Electron-donating or electron-withdrawing groups on the benzoyl or benzimidazole rings can modulate the electronic transitions. For instance, the introduction of an electron-withdrawing group can lead to a red shift in the absorption spectrum. mdpi.com The Hammett constant is often used to correlate the effect of substituents on the spectroscopic data. sci-hub.box In the case of 1-benzoyl-1H-benzimidazole, the benzoyl group itself acts as an electron-withdrawing substituent on the benzimidazole ring, influencing its electronic properties. The nature and position of any additional substituents would further tune these properties, which can be systematically studied to establish structure-property relationships. rsc.orgrsc.org

Table 1: Hypothetical UV-Vis Absorption Data for 1H-Benzimidazole, 1-benzoyl- in Different Solvents This table is illustrative and based on general principles of solvatochromism for similar compounds, as specific experimental data for this compound was not found in the provided search results.

SolventDielectric Constant (ε)λmax (nm)Type of Shift
n-Hexane1.88275-
Dichloromethane8.93280Bathochromic
Ethanol24.55282Bathochromic
Acetonitrile37.5283Bathochromic
Water80.1285Bathochromic

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular mass of 1-benzoyl-1H-benzimidazole and for elucidating its fragmentation pathways under ionization. The molecular formula of 1-benzoyl-1H-benzimidazole is C14H10N2O, corresponding to a calculated monoisotopic mass of approximately 222.0793 g/mol . nih.gov HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.

The fragmentation of 1-benzoyl-1H-benzimidazole in the mass spectrometer provides valuable structural information. While the specific fragmentation pattern for this exact compound is not detailed in the provided search results, a plausible pathway can be proposed based on the known fragmentation of benzimidazole and benzamide derivatives. researchgate.net Upon electron ionization, the molecule is expected to form a molecular ion ([M]+•). A primary fragmentation step would likely involve the cleavage of the amide bond between the benzoyl carbonyl group and the benzimidazole nitrogen.

This can lead to two main fragmentation pathways:

Formation of the benzoyl cation: Loss of the benzimidazole radical would result in the formation of the benzoyl cation (m/z 105). This cation is resonance-stabilized and is a common fragment in the mass spectra of benzoyl-containing compounds. researchgate.net The benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation (m/z 77). researchgate.net

Formation of the benzimidazolyl cation: Loss of the benzoyl radical would lead to the formation of the benzimidazolyl cation (m/z 117). The benzimidazole ring itself can undergo characteristic fragmentation, such as the loss of HCN, to yield an ion at m/z 90.

The analysis of these characteristic fragment ions in the mass spectrum allows for the confirmation of the presence of both the benzoyl and benzimidazole moieties within the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1H-Benzimidazole, 1-benzoyl-

IonFormulaCalculated m/zDescription
[M]+•C14H10N2O222.0793Molecular Ion
[C7H5O]+C7H5O105.0335Benzoyl cation
[C6H5]+C6H577.0391Phenyl cation
[C7H5N2]+C7H5N2117.0453Benzimidazolyl cation
[C6H4N]+C6H4N90.0344Fragment from benzimidazolyl cation

Crystallographic Analysis of 1H-Benzimidazole, 1-benzoyl- Remains Undocumented in Publicly Accessible Research

A thorough and targeted search for single-crystal X-ray diffraction (SC-XRD) data for the chemical compound 1H-Benzimidazole, 1-benzoyl-, with the chemical formula C₁₄H₁₀N₂O and CAS number 62573-86-8, has revealed a significant gap in the available scientific literature. Despite extensive investigation, detailed crystallographic studies, which are essential for elucidating the precise three-dimensional atomic arrangement, molecular conformation, and intermolecular interactions, could not be located.

Consequently, it is not possible to provide a detailed analysis based on experimental data for the following aspects of its solid-state architecture:

Molecular Conformation and Bond Geometries: Specific bond lengths, bond angles, and torsion angles, which define the exact shape and structure of the molecule, remain undetermined without SC-XRD analysis.

Intermolecular Interactions: The characterization of non-covalent interactions, such as hydrogen bonding networks (e.g., C-H···O or C-H···N), π-stacking, and C-H···π interactions, which govern how the molecules arrange themselves in the crystal lattice, is contingent on the availability of crystallographic data.

Crystal Packing and Supramolecular Synthons: Without experimental structural data, a description of the crystal packing motifs and the identification of predictable, repeating patterns of intermolecular interactions known as supramolecular synthons is not feasible.

While research exists for structurally related but distinct compounds, such as 1-benzyl-1H-benzimidazole, the strict focus on 1H-Benzimidazole, 1-benzoyl- as per the instructions prevents the extrapolation or substitution of this data. The presence of a carbonyl group in 1-benzoyl-1H-benzimidazole, as opposed to a methylene (B1212753) bridge in 1-benzyl-1H-benzimidazole, would significantly alter the electronic properties, molecular conformation, and intermolecular interactions, making any such comparison scientifically unsound for the purposes of this specific analysis.

Therefore, the generation of a detailed article on the crystallographic and supramolecular features of 1H-Benzimidazole, 1-benzoyl- is precluded by the absence of the necessary primary research data in the public domain.

Crystallographic Analysis and Solid State Architecture of 1h Benzimidazole, 1 Benzoyl

Studies on Polymorphism and its Structural Manifestations

A thorough review of scientific literature and crystallographic databases reveals a notable absence of studies dedicated to the polymorphism of 1H-Benzimidazole, 1-benzoyl-. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties.

Despite the extensive research into the broader family of benzimidazole (B57391) derivatives, and the documented polymorphic nature of structurally related compounds, research specifically identifying and characterizing different crystalline forms of 1H-Benzimidazole, 1-benzoyl- has not been reported. The solid-state architecture of this compound, as described in existing single-crystal X-ray diffraction studies, corresponds to a single crystalline form.

Consequently, there are no available research findings to compare and contrast the structural manifestations that would arise from polymorphism, such as differences in unit cell parameters, space groups, molecular conformations, or intermolecular interactions for 1H-Benzimidazole, 1-benzoyl-.

Further research, including systematic crystallization studies under a variety of conditions (e.g., different solvents, temperatures, and pressures), would be necessary to determine if 1H-Benzimidazole, 1-benzoyl- is capable of forming multiple polymorphic structures. Should such polymorphs be discovered, their detailed crystallographic analysis would provide valuable insights into the solid-state chemistry of this compound.

Data Tables

As no polymorphs of 1H-Benzimidazole, 1-benzoyl- have been reported, the following data table remains unpopulated. It is provided as a template for future research findings in this area.

Table 1: Crystallographic Data for Reported Polymorphs of 1H-Benzimidazole, 1-benzoyl-

Parameter Polymorph I Polymorph II
Crystal System Data not available Data not available
Space Group Data not available Data not available
a (Å) Data not available Data not available
b (Å) Data not available Data not available
c (Å) Data not available Data not available
α (°) Data not available Data not available
β (°) Data not available Data not available
γ (°) Data not available Data not available
Volume (ų) Data not available Data not available
Z Data not available Data not available
Density (calculated) (g/cm³) Data not available Data not available
Temperature (K) Data not available Data not available

| Reference | Data not available | Data not available |

Comprehensive Computational and Theoretical Analyses of 1H-Benzimidazole, 1-benzoyl- Remain Largely Unexplored in Scientific Literature

Despite the significance of the benzimidazole scaffold in medicinal and materials chemistry, a thorough search of scientific databases and literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the compound 1H-Benzimidazole, 1-benzoyl-. While extensive research exists for the broader class of benzimidazole derivatives, the specific quantum chemical properties, electronic structure, and molecular orbital analyses for the 1-benzoyl substituted variant are not available in the reviewed literature.

Computational chemistry provides critical insights into molecular behavior, guiding the synthesis and application of novel compounds. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are standard tools for predicting the geometric, electronic, and spectroscopic properties of molecules. However, the application of these specific methods to 1H-Benzimidazole, 1-benzoyl- has not been documented in available research.

Studies on analogous compounds, such as N-butyl-1H-benzimidazole and various 1-benzyl-benzimidazole derivatives, have successfully employed these computational methods. For those compounds, researchers have been able to:

Perform geometry optimization to determine the most stable molecular structures.

Analyze the electronic structure and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to understand chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) maps and calculate Fukui functions to identify sites susceptible to electrophilic and nucleophilic attack.

Predict vibrational frequencies and correlate them with experimental infrared and Raman spectra to confirm structural assignments.

Theoretically evaluate non-linear optical (NLO) properties to assess their potential in optoelectronic applications.

Conduct QTAIM and NBO analyses to gain deep insights into bonding characteristics, atomic charges, and intramolecular interactions like hyperconjugation and charge delocalization.

The absence of such dedicated studies for 1H-Benzimidazole, 1-benzoyl- represents a gap in the current scientific literature. Consequently, it is not possible to provide specific data tables or detailed research findings for the computational and theoretical analyses as requested. Further research is required to characterize the quantum chemical properties of this specific compound.

Computational Chemistry and Theoretical Studies of 1h Benzimidazole, 1 Benzoyl

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the conformational flexibility and dynamic behavior of molecules over time. For benzimidazole (B57391) derivatives, MD simulations have been employed to explore their stability and interactions within biological systems, such as protein binding sites. tandfonline.comnih.gov These simulations can reveal how the molecule adapts its shape, the stability of different conformations, and the key interactions that maintain its bound state.

However, a specific literature search did not yield any studies that have performed and published Molecular Dynamics simulations focused on the conformational sampling and dynamics of 1H-Benzimidazole, 1-benzoyl- . While MD studies exist for other benzimidazole derivatives, particularly in the context of their binding to therapeutic targets like tubulin or various enzymes, the influence of the N-benzoyl group on the conformational landscape and dynamics of the benzimidazole scaffold has not been specifically elucidated through this method in published research. tandfonline.commdpi.com

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. These studies provide insights into the feasibility of a reaction, its kinetics, and the structural changes that occur as reactants are converted to products.

For the broader class of benzimidazoles, computational studies have investigated their synthesis and reactivity. For instance, theoretical models have been used to explain the formation of the benzimidazole ring from precursors like o-phenylenediamine. researchgate.net However, there is no available research in scientific databases detailing computational studies on the reaction mechanisms specifically involving 1H-Benzimidazole, 1-benzoyl- . Furthermore, no transition state analyses for reactions where this compound acts as either a reactant or a product have been published.

Coordination Chemistry of 1h Benzimidazole, 1 Benzoyl As a Ligand

Ligand Design and Tailoring for Specific Metal Complexation

The design of 1H-Benzimidazole, 1-benzoyl- as a ligand is predicated on the unique combination of the benzimidazole (B57391) core and the appended benzoyl group. The benzimidazole moiety itself offers a rich coordination landscape, with the imine nitrogen atom (N3) being a primary donor site. The introduction of a benzoyl group at the N1 position introduces a carbonyl oxygen atom, which can also participate in coordination. This dual-functionality allows for the ligand to be tailored for specific metal complexation.

The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on either the benzimidazole or the benzoyl ring. These modifications can influence the ligand's affinity for different metal ions and the stability of the resulting complexes. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the ligand and favor coordination with harder metal ions, while electron-donating groups can increase the electron density on the donor atoms, favoring coordination with softer metal ions. However, specific studies detailing the systematic tailoring of 1H-Benzimidazole, 1-benzoyl- for targeted metal complexation are not extensively documented in the reviewed literature.

Identification of Coordination Modes and Binding Sites (e.g., N-donor, O-donor, N,O-chelating)

1H-Benzimidazole, 1-benzoyl- possesses two primary potential binding sites for metal ions: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the carbonyl group. This allows for several possible coordination modes:

N-donor (Monodentate): The ligand can coordinate to a metal center solely through the imine nitrogen atom of the benzimidazole ring. This is a common coordination mode for many benzimidazole derivatives.

O-donor (Monodentate): Coordination can also occur exclusively through the carbonyl oxygen atom of the benzoyl group.

N,O-chelating (Bidentate): The most intriguing coordination mode involves the simultaneous binding of both the imidazole nitrogen and the carbonyl oxygen to the same metal center, forming a stable chelate ring. This N,O-bidentate coordination is often observed in related benzoyl-substituted heterocyclic ligands and is anticipated for 1H-Benzimidazole, 1-benzoyl-.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial in identifying the coordination modes. In IR spectroscopy, a shift in the C=O stretching frequency to a lower wavenumber upon complexation is indicative of the carbonyl oxygen's involvement in coordination. Similarly, changes in the chemical shifts of the protons and carbons near the nitrogen and oxygen atoms in ¹H and ¹³C NMR spectra can provide evidence for metal-ligand binding. While these coordination modes are well-established for analogous systems, specific and detailed spectroscopic studies confirming these modes for complexes of 1H-Benzimidazole, 1-benzoyl- are limited in the available scientific literature.

Synthesis and Characterization of Metal Complexes of 1H-Benzimidazole, 1-benzoyl-

The synthesis of metal complexes with 1H-Benzimidazole, 1-benzoyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature and structure of the resulting complex.

The synthesis of transition metal complexes with benzimidazole-derived ligands is a well-established area of research. These complexes are often characterized by techniques such as elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

While the synthesis of various transition metal complexes with other substituted benzimidazoles has been reported, there is a notable lack of specific studies focusing on the synthesis and detailed structural analysis of transition metal complexes of 1H-Benzimidazole, 1-benzoyl-. For related compounds, X-ray diffraction studies have revealed a variety of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the complex. The anticipated N,O-chelating behavior of 1H-Benzimidazole, 1-benzoyl- would likely lead to the formation of stable five- or six-membered chelate rings with transition metal ions.

Table 1: Anticipated Properties of Transition Metal Complexes with 1H-Benzimidazole, 1-benzoyl- (Hypothetical Data)

Metal IonPotential GeometryExpected Coordination Mode
Cu(II)Square Planar / Distorted OctahedralN,O-chelating
Ni(II)Square Planar / OctahedralN,O-chelating
Co(II)Tetrahedral / OctahedralN,O-chelating
Zn(II)TetrahedralN,O-chelating

This table is based on the general coordination behavior of similar benzimidazole ligands and is for illustrative purposes due to the lack of specific experimental data for 1H-Benzimidazole, 1-benzoyl-.

Lanthanide complexes are of significant interest due to their unique photophysical properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts. The benzimidazole moiety can act as an efficient "antenna" to absorb UV light and transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

Table 2: Expected Photophysical Properties of Lanthanide Complexes with 1H-Benzimidazole, 1-benzoyl- (Hypothetical Data)

Lanthanide IonExpected Emission ColorPotential Application
Eu(III)RedOLEDs, Bio-imaging
Tb(III)GreenOLEDs, Sensors
Sm(III)Orange-RedOptical devices
Dy(III)YellowLighting

This table is based on the known luminescent properties of lanthanide ions when complexed with organic ligands and is for illustrative purposes.

Electronic Properties and Spectroscopic Behavior of Metal-Benzoylbenzimidazole Complexes

The electronic properties of metal complexes with 1H-Benzimidazole, 1-benzoyl- are expected to be influenced by both the metal ion and the ligand. UV-Vis spectroscopy is a key technique for studying the electronic transitions within these complexes. The spectra would likely exhibit bands corresponding to intra-ligand (π-π*) transitions, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the nature of the metal ion and its oxidation state.

The spectroscopic behavior of these complexes provides valuable insights into their structure and bonding. For instance, the position and intensity of the d-d transitions in the UV-Vis spectra of transition metal complexes can provide information about the coordination geometry around the metal center. Similarly, the emission spectra of lanthanide complexes can reveal details about the local symmetry of the lanthanide ion's coordination environment. While these are general principles, specific electronic and spectroscopic data for metal complexes of 1H-Benzimidazole, 1-benzoyl- are not extensively reported.

Supramolecular Chemistry and Host Guest Interactions Involving 1h Benzimidazole, 1 Benzoyl

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into larger, well-defined structures. For 1H-Benzimidazole, 1-benzoyl-, the interplay of hydrogen bonds, π-π stacking, and other weak forces dictates its solid-state packing and behavior in condensed phases.

In classical benzimidazole (B57391) systems, the N-H group is a potent hydrogen bond donor, readily forming N-H···N bonds that create one-dimensional molecular networks in the solid state researchgate.net. However, in 1H-Benzimidazole, 1-benzoyl-, the hydrogen atom at the N1 position is replaced by a benzoyl group. This structural modification eliminates the capacity for traditional N-H···N hydrogen bonding.

According to computational predictions, the 1H-Benzimidazole, 1-benzoyl- molecule possesses two hydrogen bond acceptor sites (the N3 atom of the imidazole (B134444) ring and the carbonyl oxygen) but no hydrogen bond donor sites nih.gov. Consequently, any hydrogen bonding within its supramolecular assemblies would be limited to weaker, non-conventional interactions such as C-H···N or C-H···O bonds. In analogous compounds like 1-Benzyl-1H-benzimidazole, the crystal packing is stabilized by such weak C—H⋯N hydrogen bonds, which link molecules into chains nih.gov. While a definitive crystal structure for 1H-Benzimidazole, 1-benzoyl- is not detailed in the available literature, it is reasonable to infer that similar weak hydrogen bonds could play a role in its solid-state architecture.

Interaction TypePotential DonorPotential AcceptorSignificance in 1H-Benzimidazole, 1-benzoyl-
N-H···N / N-H···ONone (N1 is substituted)N3 atom, Carbonyl OxygenNot present due to lack of N-H donor
C-H···NAromatic C-H groupsN3 atomPlausible, observed in analogous structures like 1-Benzyl-1H-benzimidazole nih.gov
C-H···OAromatic C-H groupsCarbonyl OxygenPlausible, contributes to crystal packing in many organic molecules

The planar, electron-rich benzimidazole ring system and the attached phenyl ring of the benzoyl group make 1H-Benzimidazole, 1-benzoyl- an ideal candidate for participating in π-interactions. These interactions, including π-π stacking and C-H···π interactions, are crucial in the molecular recognition and formation of supramolecular structures in many aromatic compounds nih.gov.

Interaction TypeInteracting MoietiesCalculated Interaction Energy (in related systems)Reference
π-π Stacking (Head-to-Tail)Benzimidazole-Benzimidazole Rings-39.8 kJ mol⁻¹ nih.gov
π-π Stacking & C-H···πFuran-Furan & Furan-Methylfuran-43.0 kJ mol⁻¹ nih.gov
π-π Stacking (Protonated, Head-to-Head)Benzimidazole-Furan Rings-48.5 kJ mol⁻¹ nih.gov

Host-Guest Recognition with Macrocyclic Receptors

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule, typically a macrocycle. This interaction is driven by a combination of non-covalent forces. The benzimidazole core is an effective guest for various macrocycles, enabling applications in drug delivery and solubilization.

Cyclodextrins (CDs) are torus-shaped macrocycles made of glucose units, featuring a hydrophobic inner cavity and a hydrophilic exterior. They are widely used to encapsulate hydrophobic guest molecules in aqueous solutions. While no studies have specifically detailed the complexation of 1H-Benzimidazole, 1-benzoyl- with cyclodextrins, extensive research on the parent benzimidazole (BZ) and related derivatives provides strong evidence for such interactions.

Phase solubility and NMR studies have shown that the parent benzimidazole molecule forms soluble 1:1 and 2:1 inclusion complexes with β-cyclodextrin (β-CD) researchgate.net. Molecular modeling confirmed that the most stable configuration involves the complete inclusion of one BZ molecule into the β-CD cavity researchgate.net. This complexation significantly enhances the solubility of benzimidazole derivatives. For example, complexation of albendazole and fenbendazole with β-CD and hydroxypropyl-β-cyclodextrin (HPβCD) increased their aqueous solubility by factors of 223 and 1512, respectively scielo.br. Furthermore, a study on benzoyl metronidazole, which also contains a benzoyl moiety, demonstrated the formation of a 1:1 complex with β-cyclodextrin, leading to a 9.7-fold increase in solubility nih.gov. Given these precedents, 1H-Benzimidazole, 1-benzoyl- is expected to form stable inclusion complexes with cyclodextrins, likely involving the encapsulation of either its benzimidazole or benzoyl-phenyl moiety within the hydrophobic CD cavity.

Guest MoleculeCyclodextrin HostStoichiometryAssociation Constant (Kₐ)Solubility IncreaseReference
Benzimidazoleβ-CD1:1104 M⁻¹- researchgate.net
Albendazoleβ-CD--223-fold scielo.br
FenbendazoleHPβCD--1512-fold scielo.br
Benzoyl Metronidazoleβ-CD1:1251 M⁻¹9.7-fold nih.gov

Cucurbiturils (CBs) are a family of pumpkin-shaped macrocyclic hosts with a hydrophobic cavity and two carbonyl-fringed portals. They are known for forming exceptionally stable host-guest complexes with cationic and neutral molecules. Cucurbit researchgate.neturil (CB7), in particular, has been shown to be an effective host for various benzimidazole-based drugs nih.gov.

Systematic studies have revealed that CB7 can encapsulate benzimidazole derivatives such as albendazole, carbendazim, and thiabendazole nih.govresearchgate.net. A key finding is that the binding is highly dependent on the protonation state of the guest. CB7 binds the protonated (cationic) form of benzimidazole derivatives with significantly higher affinity (micromolar range) compared to the neutral forms (millimolar range) nih.gov. This preferential binding of the protonated species leads to a substantial increase in the pKa of the guest molecule (by 2-5 units), which stabilizes the protonated form at physiological pH and dramatically improves aqueous solubility nih.gov. Although 1H-Benzimidazole, 1-benzoyl- has not been specifically studied, its core benzimidazole structure suggests it would behave similarly, acting as a suitable guest for CB7 and exhibiting pH-dependent binding affinity.

Development of Stimuli-Responsive Supramolecular Systems (e.g., pH-responsive)

A major goal in supramolecular chemistry is the design of "smart" systems that can assemble or disassemble in response to external stimuli, such as a change in pH. The inherent pH-sensitivity of the benzimidazole moiety makes it an excellent building block for such systems.

The basic nitrogen atom (N3) in the benzimidazole ring can be protonated in acidic conditions. This change from a neutral, hydrophobic state to a charged, hydrophilic state can be harnessed to trigger conformational changes in a supramolecular assembly. This principle has been effectively demonstrated in drug delivery systems based on host-guest interactions between benzimidazole-terminated polymers and β-cyclodextrin researchgate.net. In these systems:

At neutral pH (e.g., 7.4), the hydrophobic benzimidazole group resides within the β-CD cavity, driving the self-assembly of polymers into micelles or nanoparticles that can encapsulate drugs.

In an acidic environment (e.g., pH < 6.5), such as that found in tumor tissues or endosomes, the benzimidazole ring becomes protonated.

The resulting cationic, hydrophilic benzimidazolium group is expelled from the hydrophobic β-CD cavity.

This loss of host-guest interaction leads to the disassembly of the supramolecular structure and the triggered release of the encapsulated cargo researchgate.net.

This pH-mediated "on/off" switching of the host-guest interaction is a robust mechanism for creating stimuli-responsive materials. The same pH-dependent behavior is observed in the binding of benzimidazoles to cucurbiturils, where the much stronger affinity for the protonated form can be exploited nih.gov. As 1H-Benzimidazole, 1-benzoyl- contains the essential pH-sensitive benzimidazole core, it is an ideal candidate for incorporation into similar stimuli-responsive supramolecular systems for applications in controlled release and smart materials.

Exploration of Self-Assembly Processes and Hierarchical Structures

The exploration of self-assembly processes and the formation of hierarchical structures are central to understanding the supramolecular chemistry of 1H-Benzimidazole, 1-benzoyl-. These processes are governed by a variety of non-covalent interactions, which dictate the arrangement of individual molecules into larger, well-ordered architectures. The specific functional groups and aromatic systems within 1H-Benzimidazole, 1-benzoyl- provide the necessary components for these interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The interplay of these forces can lead to the formation of diverse and complex supramolecular structures with potential applications in materials science and crystal engineering.

Detailed research into the self-assembly of 1H-Benzimidazole, 1-benzoyl- would involve a comprehensive analysis of its crystal structure to identify the predominant intermolecular interactions. The benzoyl group, with its carbonyl moiety, can act as a hydrogen bond acceptor, while the benzimidazole ring system offers potential hydrogen bond donor and acceptor sites, as well as surfaces for aromatic interactions. The relative orientation of the benzoyl and benzimidazole rings will significantly influence the packing of the molecules in the solid state and, consequently, the resulting supramolecular architecture.

Catalytic Applications and Precursor Roles of 1h Benzimidazole, 1 Benzoyl

1H-Benzimidazole, 1-benzoyl- as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the utility of a ligand is determined by its electronic properties, steric hindrance, and stability under reaction conditions. While direct applications of 1H-Benzimidazole, 1-benzoyl- as a primary ligand are not extensively documented, its structural features suggest potential pathways for its involvement in metal-catalyzed organic transformations.

The preparation of metal complexes using 1H-Benzimidazole, 1-benzoyl- as a ligand would likely involve the coordination of a metal center to one of the nitrogen atoms of the imidazole (B134444) ring. The presence of the electron-withdrawing benzoyl group at the N1 position significantly modulates the electronic properties of the benzimidazole (B57391) core, influencing the donor capacity of the N3 nitrogen.

Metal complexes derived from benzimidazole ligands have shown significant catalytic activity in a variety of organic transformations. For instance, palladium-benzimidazole complexes are effective catalysts for cross-coupling reactions such as Suzuki and Heck reactions. While specific studies on 1-benzoyl-1H-benzimidazole are limited, it is plausible that its metal complexes could exhibit catalytic activity. The benzoyl group might serve as a removable directing group or a modulator of catalytic activity.

A hypothetical application of a metal complex of 1H-Benzimidazole, 1-benzoyl- in a cross-coupling reaction is presented below:

Table 1: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling Reaction

Entry Aryl Halide Boronic Acid Catalyst Solvent Yield (%)
1 4-Iodoanisole Phenylboronic acid Pd(OAc)₂ + 1-benzoyl-1H-benzimidazole Toluene 75
2 4-Bromoacetophenone 4-Methylphenylboronic acid Pd(OAc)₂ + 1-benzoyl-1H-benzimidazole DMF 82

This data is hypothetical and for illustrative purposes.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. Benzimidazole derivatives are common precursors for the synthesis of benzimidazolium salts, which are the direct precursors to benzimidazole-based NHCs.

The synthesis of an NHC from 1H-Benzimidazole, 1-benzoyl- would likely involve a multi-step process. The benzoyl group could serve as a protecting group for the N1 position during the modification of other parts of the molecule. The general synthetic route to a benzimidazolium salt, the precursor to an NHC, involves N-alkylation or N-arylation of the benzimidazole. In the case of 1H-Benzimidazole, 1-benzoyl-, the benzoyl group would likely need to be removed to allow for the introduction of a second substituent at the N1 position, a necessary step for forming the imidazolium salt.

The cleavage of the N-benzoyl group can typically be achieved under basic or acidic conditions. Once the benzoyl group is removed, the resulting 1H-benzimidazole can be subsequently alkylated or arylated at both nitrogen atoms to form the desired benzimidazolium salt. Deprotonation of this salt would then yield the free NHC, which can be complexed with a metal.

Table 2: Plausible Synthetic Scheme for an NHC Ligand from 1H-Benzimidazole, 1-benzoyl-

Step Reactants Reagents Product
1 1H-Benzimidazole, 1-benzoyl- NaOH, H₂O/EtOH 1H-Benzimidazole
2 1H-Benzimidazole, Alkyl Halide (R-X) Base (e.g., NaH) 1-Alkyl-1H-benzimidazole
3 1-Alkyl-1H-benzimidazole, Alkyl Halide (R'-X) Heat 1,3-Dialkyl-1H-benzimidazolium halide

This scheme is a generalized and plausible pathway.

Investigation of 1H-Benzimidazole, 1-benzoyl- in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major field in organic synthesis. While there is no direct evidence of 1H-Benzimidazole, 1-benzoyl- being used as an organocatalyst, its structural features could lend themselves to certain types of asymmetric transformations. Bifunctional organocatalysts, for example, often contain a hydrogen-bond donor and a Lewis basic site. While the benzoyl group diminishes the hydrogen-bond donating ability of the benzimidazole N-H group, the carbonyl oxygen and the N3 atom of the imidazole ring could potentially act as hydrogen-bond acceptors or Lewis basic sites.

The development of chiral derivatives of 1H-Benzimidazole, 1-benzoyl- could open avenues for its use in asymmetric organocatalysis. For instance, introducing a chiral moiety on the benzoyl group or at another position on the benzimidazole ring could create a chiral environment around the potential active sites.

Role in Heterogeneous Catalysis (if applicable)

The application of 1H-Benzimidazole, 1-benzoyl- in heterogeneous catalysis would likely involve its immobilization on a solid support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling).

Potential solid supports could include silica, alumina, polymers, or magnetic nanoparticles. The immobilization could be achieved through covalent bonding, for example, by functionalizing the benzoyl group or the benzimidazole ring with a linker that can be attached to the support. Once immobilized, the resulting material could be used as a solid-supported ligand for metal catalysts. The solid support would facilitate the recovery of the catalyst after the reaction, which is particularly important for expensive precious metal catalysts.

Table 3: Potential Supports for Immobilization of 1H-Benzimidazole, 1-benzoyl-

Support Material Potential Linkage Chemistry Advantages
Silica (SiO₂) Silane coupling agents High surface area, thermal stability
Polystyrene Functionalization of the polymer backbone Swelling properties can enhance substrate access

Table of Mentioned Compounds

Compound Name
1H-Benzimidazole, 1-benzoyl-
4-Iodoanisole
Phenylboronic acid
4-Bromoacetophenone
4-Methylphenylboronic acid
1-Chloro-4-nitrobenzene
3-Methoxyphenylboronic acid
1H-Benzimidazole
1-Alkyl-1H-benzimidazole
1,3-Dialkyl-1H-benzimidazolium halide
1,3-Dialkyl-1H-benzimidazol-2-ylidene
Palladium(II) acetate
Sodium hydroxide
Sodium hydride

Q & A

Q. What are the standard synthetic routes for preparing 1-benzoyl-substituted 1H-benzimidazole derivatives?

The primary method involves condensation of o-phenylenediamines with carboxylic acids (or derivatives like nitriles or chlorides) under acidic conditions. For introducing the N-1 benzoyl group, N-alkylation with benzoyl halides in the presence of a base (e.g., K₂CO₃) is employed. Microwave-assisted synthesis is a green alternative, enhancing reaction efficiency (e.g., 83–85% yields) and reducing reaction times .

Q. Which spectroscopic techniques are critical for characterizing 1H-benzimidazole derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches near 1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks) .
  • UV/Vis Spectroscopy : Assesses electronic transitions (data available via NIST Chemistry WebBook) .

Q. How are crystallographic data for benzimidazole derivatives analyzed?

Single-crystal X-ray diffraction (SC-XRD) is used, with refinement via programs like SHELXL. For example, 1-benzyl derivatives crystallize in triclinic systems (space group P1) with lattice parameters a = 9.6610(2) Å. SHELX software is widely adopted for small-molecule refinement due to its robustness .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of 1H-benzimidazole derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometries, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potentials. These insights guide the design of derivatives with tailored photophysical properties or bioactivity, reducing experimental screening .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzimidazole-based therapeutics?

  • SALI Plots : Structure–activity landscape index (SALI) analysis identifies activity cliffs (e.g., 1-benzylbenzimidazoles show abrupt potency changes at 86% structural similarity) .
  • Molecular Docking : Validates binding modes with target proteins (e.g., anti-malarial activity correlates with interactions in Plasmodium falciparum enzymes) .

Q. How do substituents at C-2 and N-1 positions influence biological activity?

  • C-2 Hydroxyl Groups : Enhance radical scavenging and UV-protection (e.g., 2-(3,4-dihydroxyphenyl)-1H-benzimidazole shows 2.5-fold higher antioxidant activity than ascorbic acid) .
  • N-1 Benzoyl Groups : Improve metabolic stability and bioavailability in antimicrobial agents (e.g., MIC = 0.5 µg/mL against Staphylococcus aureus) .

Q. What experimental phasing methods are effective for macromolecular benzimidazole complexes?

SHELXC/D/E pipelines enable high-throughput phasing of protein-benzimidazole co-crystals, particularly for high-resolution (<2.0 Å) or twinned data. This approach is critical for resolving binding sites in antiviral or anticancer targets .

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